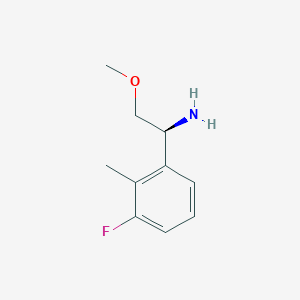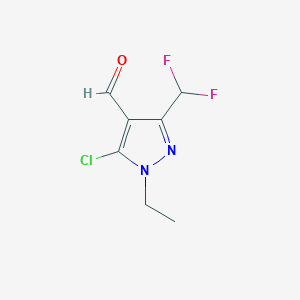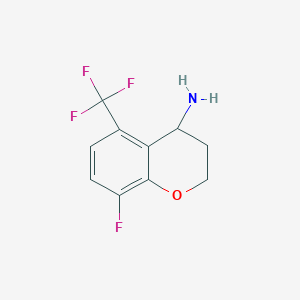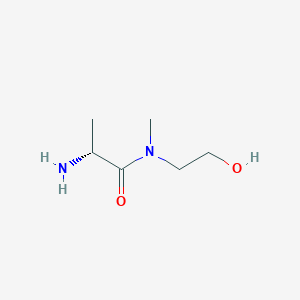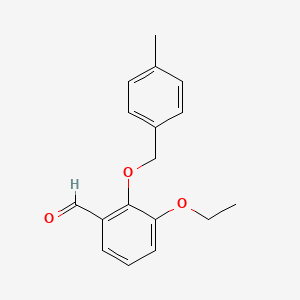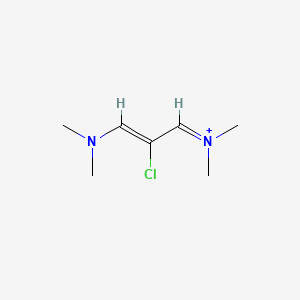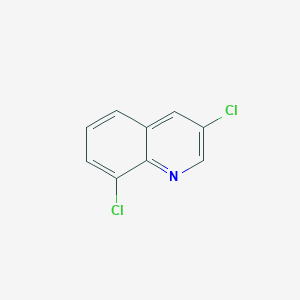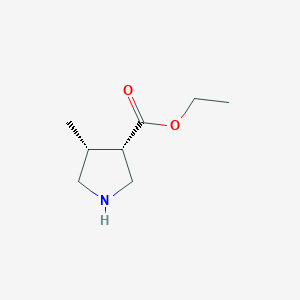![molecular formula C15H19BrN2O2 B12978755 tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate](/img/structure/B12978755.png)
tert-Butyl 6'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-[1,8]naphthyridine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a naphthyridine derivative, followed by cyclopropanation and subsequent esterification with tert-butyl chloroformate. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions of spirocyclic compounds with biological targets. Its derivatives may exhibit interesting biological activities, making it a potential lead compound for drug discovery.
Medicine
In medicinal chemistry, tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate and its derivatives are investigated for their potential therapeutic applications. They may act as inhibitors or modulators of specific enzymes or receptors, offering new avenues for the treatment of diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the binding affinity and selectivity of the compound, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (6-bromo-2,3-dihydro-1H-inden-1-yl)carbamate
- tert-Butyl 6-bromo-3,4-dihydroisoquinoline-2 (1H)-carboxylate
- tert-Butyl 6-bromo-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 6’-bromo-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-[1,8]naphthyridine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H19BrN2O2 |
|---|---|
Molecular Weight |
339.23 g/mol |
IUPAC Name |
tert-butyl 6-bromospiro[2,3-dihydro-1,8-naphthyridine-4,1'-cyclopropane]-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O2/c1-14(2,3)20-13(19)18-7-6-15(4-5-15)11-8-10(16)9-17-12(11)18/h8-9H,4-7H2,1-3H3 |
InChI Key |
TWTARDJWQMRPEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2)C3=C1N=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



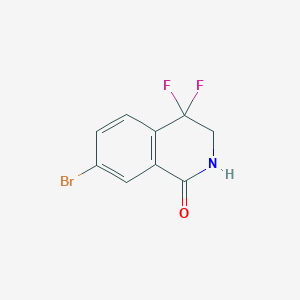
![5-Chloro-5,11-dihydrobenzo[6,7]oxepino[3,4-b]pyridine](/img/structure/B12978709.png)

